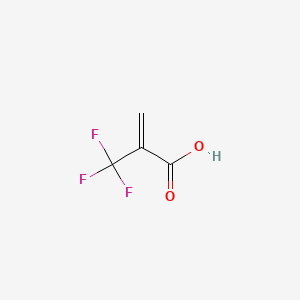

2-(Trifluoromethyl)acrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O2/c1-2(3(8)9)4(5,6)7/h1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSRKCIBHNJFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343138 | |

| Record name | 2-(Trifluoromethyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381-98-6 | |

| Record name | 2-(Trifluoromethyl)acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=381-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Trifluoromethyl Acrylic Acid and Its Derivatives

Established Synthetic Routes to 2-(Trifluoromethyl)acrylic Acid

Established methods for the industrial and laboratory-scale production of 2-(Trifluoromethyl)acrylic acid often rely on commercially available starting materials and well-understood reaction mechanisms.

A common and practical starting point for the synthesis of 2-(Trifluoromethyl)acrylic acid and its esters is the commercially available 3,3,3-Trifluoropropene (B1201522). researchgate.netlookchem.com One documented multi-step route highlights the versatility of this precursor. The synthesis can proceed via the rhodium-catalyzed hydroformylation of 3,3,3-trifluoropropene, which yields 2-(trifluoromethyl)propanal with high efficiency. lookchem.com This aldehyde intermediate can then be subjected to α-selenenylation followed by an oxidative elimination using hydrogen peroxide to afford 2-(trifluoromethyl)acrylic acid. lookchem.com This particular pathway has been reported to produce the final acid with a 68% yield. lookchem.com

Another approach starting from 3,3,3-trifluoropropene involves its conversion to 2-bromo-3,3,3-trifluoropropene. lookchem.com The subsequent cobalt-catalyzed carbonylation of this intermediate has been explored for producing methyl α-(trifluoromethyl)acrylate, an ester of the target acid. lookchem.com However, this specific method was found to provide only modest yields of around 30% under mild reaction conditions. lookchem.com

Table 1: Synthesis of 2-(Trifluoromethyl)acrylic Acid from 3,3,3-Trifluoropropene

| Starting Material | Intermediate(s) | Key Reactions | Reported Yield |

|---|---|---|---|

| 3,3,3-Trifluoropropene | 2-(Trifluoromethyl)propanal | Rh-catalyzed hydroformylation, α-selenenylation, H₂O₂ oxidation | 68% lookchem.com |

The formation of amide bonds is a fundamental transformation in organic synthesis, and 2-(Trifluoromethyl)acrylic acid can be converted to its corresponding amides using various coupling reagents. nih.govluxembourg-bio.com These procedures typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. luxembourg-bio.com

Commonly used carbodiimide (B86325) reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in combination with additives like hydroxybenzotriazole (B1436442) (HOBt), are effective for this purpose. researchgate.net The process begins with the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an O-acylurea, which is then readily attacked by the amine to form the desired amide. luxembourg-bio.com

Palladium-catalyzed carbonylation reactions also provide a route to α-CF3 acrylamides. nih.gov For instance, 2-bromo-3,3,3-trifluoropropene can be subjected to palladium-catalyzed carbonylation in the presence of an amine to directly form the corresponding amide derivative. nih.gov This method demonstrates good functional group tolerance and has been used to synthesize various substituted amides. nih.gov

Table 2: Reagents for Amide Coupling Reactions

| Coupling Reagent / Method | Additive (if applicable) | Description |

|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Hydroxybenzotriazole (HOBt) | Forms a reactive O-acylurea intermediate which is then aminolyzed. luxembourg-bio.comresearchgate.net |

| Palladium-Catalyzed Carbonylation | N/A | Couples 2-bromo-3,3,3-trifluoropropene with amines and carbon monoxide. nih.gov |

Furthermore, one-pot protocols have been utilized in polymer synthesis where 2-(Trifluoromethyl)acrylic acid is a monomer. For example, the synthesis of amphiphilic diblock copolymers has been achieved via a one-pot, two-step RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization process. researchgate.net

Advanced and Stereoselective Synthesis

Beyond the basic synthesis of the acid, advanced methodologies focus on creating chiral derivatives with high stereocontrol, which is particularly important for pharmaceutical applications.

A significant application of 2-(Trifluoromethyl)acrylic acid is its use as a precursor for the enantioselective synthesis of α-Trifluoromethylisoserine, a chiral β-amino acid. unirioja.es This synthesis is of great interest due to the unique properties conferred by the trifluoromethyl group and the quaternary chiral center. unirioja.es The key step in this synthetic route is the creation of a chiral diol from the acrylic acid precursor. unirioja.es

The cornerstone of the enantioselective synthesis of α-Trifluoromethylisoserine is the Sharpless Asymmetric Dihydroxylation (AD) reaction. unirioja.es This powerful method allows for the conversion of the carbon-carbon double bond in 2-(Trifluoromethyl)acrylic acid derivatives into a chiral diol with high enantioselectivity. unirioja.es The reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, derived from dihydroquinidine (B8771983) or dihydroquinine alkaloids, and a stoichiometric co-oxidant. unirioja.es The choice of the chiral ligand dictates which enantiomer of the diol is formed, providing access to either (R)- or (S)-α-Trifluoromethylisoserine. unirioja.es This catalytic process is a pivotal step for establishing the stereochemistry that is carried through to the final amino acid product. unirioja.es

Enantioselective Synthesis of α-Trifluoromethylisoserine from 2-(Trifluoromethyl)acrylic Acid

Formation of Cyclic Sulfates and Sulfamidates

The preparation of cyclic sulfates and sulfamidates from 2-(trifluoromethyl)acrylic acid is a two-step process that first requires the formation of a vicinal diol or amino alcohol. These intermediates can then undergo cyclization to yield the desired heterocyclic structures.

One established method for the creation of vicinal diols from alkenes is Sharpless asymmetric dihydroxylation . This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand to produce enantiomerically enriched diols. For 2-(trifluoromethyl)acrylic acid or its esters, this process would yield 2,3-dihydroxy-2-(trifluoromethyl)propanoic acid derivatives. The reaction proceeds through a syn-addition mechanism, resulting in a vicinal diol with a specific stereochemistry dictated by the choice of the chiral ligand (AD-mix-α or AD-mix-β).

Similarly, the synthesis of vicinal amino alcohols can be achieved through Sharpless asymmetric aminohydroxylation . This reaction employs an osmium catalyst and a chiral ligand to introduce both a hydroxyl and an amino group across the double bond of the acrylic acid derivative in a syn-selective manner. The resulting 3-amino-2-hydroxy-2-(trifluoromethyl)propanoic acid derivative is a key precursor for cyclic sulfamidates.

Once the diol or amino alcohol is obtained, it can be converted to the corresponding cyclic sulfate (B86663) or sulfamidate. The formation of cyclic sulfates is typically achieved by reacting the diol with thionyl chloride to form a cyclic sulfite, which is then oxidized to the cyclic sulfate using a ruthenium catalyst. For the synthesis of cyclic sulfamidates, the amino alcohol is reacted with thionyl chloride, followed by oxidation, or by using other sulfur-based cyclizing agents. These cyclic compounds are valuable as reactive intermediates in organic synthesis.

Enantiomerically Pure α-(Trifluoromethyl)-β-lactam Synthesis

The synthesis of enantiomerically pure α-(trifluoromethyl)-β-lactams is of significant interest due to the prevalence of the β-lactam core in antibiotic drugs and the unique properties conferred by the trifluoromethyl group.

A key strategy for the asymmetric synthesis of α-(trifluoromethyl)-β-lactams commences with 2-(trifluoromethyl)acrylic acid and involves the conjugate addition of an enantiomerically pure amine. This aza-Michael addition generates a diastereomeric mixture of addition adducts. For instance, the reaction of 2-(trifluoromethyl)acrylic acid with (S)-α-(p-methoxyphenyl)ethylamine leads to the formation of the corresponding carboxylate salts as a mixture of diastereomers.

These adducts can then be cyclized to the N-substituted β-lactams. The subsequent separation of these diastereomeric β-lactams can be achieved through chromatographic techniques. Finally, the chiral auxiliary (the p-methoxyphenyl)ethyl group) is removed to afford the desired enantiomerically pure α-(trifluoromethyl)-β-lactam. The absolute stereochemistry of the final product is confirmed through techniques such as X-ray crystallography of a suitable derivative and NMR correlation.

Metal-Catalyzed Transformations

Palladium-catalyzed reactions are powerful tools for the construction of carbon-carbon bonds, and they have been successfully applied to derivatives of 2-(trifluoromethyl)acrylic acid.

Palladium-Catalyzed Reactions

The Mizoroki-Heck reaction provides a direct method for the arylation of alkenes. In the context of 2-(trifluoromethyl)acrylic acid derivatives, such as α-trifluoromethylacrylates, this reaction allows for the synthesis of trisubstituted alkenes. The reaction of an α-trifluoromethylacrylate with an aryl iodide in the presence of a palladium catalyst and a base leads to the formation of a 3-aryl-2-(trifluoromethyl)acrylate.

Research has shown that this transformation can be achieved using a ligand-free palladium catalyst system, often with the addition of a silver salt, which is believed to play a crucial role in the catalytic cycle. The reaction generally exhibits good tolerance to a variety of functional groups on the aryl iodide, providing the desired products in moderate to excellent yields.

Below is a table summarizing the yields of Mizoroki-Heck reactions between an ethyl α-trifluoromethylacrylate and various aryl iodides.

| Aryl Iodide | Product | Yield (%) |

| Iodobenzene | Ethyl 3-phenyl-2-(trifluoromethyl)acrylate | 85 |

| 4-Iodoanisole | Ethyl 3-(4-methoxyphenyl)-2-(trifluoromethyl)acrylate | 92 |

| 4-Iodotoluene | Ethyl 3-(4-methylphenyl)-2-(trifluoromethyl)acrylate | 88 |

| 1-Iodo-4-nitrobenzene | Ethyl 3-(4-nitrophenyl)-2-(trifluoromethyl)acrylate | 75 |

A significant application of the Mizoroki-Heck reaction of α-trifluoromethylacrylates is in the synthesis of 3-(trifluoromethyl)coumarin derivatives. acs.org This can be achieved through a tandem reaction sequence involving an initial Mizoroki-Heck coupling followed by an intramolecular cyclization.

The process begins with the reaction of an ortho-hydroxy-substituted aryl iodide with an α-trifluoromethylacrylate under palladium catalysis. The initial Mizoroki-Heck product, a 3-(2-hydroxyphenyl)-2-(trifluoromethyl)acrylate, is formed in situ. Under the reaction conditions, this intermediate undergoes a subsequent intramolecular cyclization (lactonization) to form the coumarin (B35378) ring system. This tandem approach provides an efficient route to these important heterocyclic compounds, which have applications in medicinal chemistry and materials science.

The table below illustrates the synthesis of various 3-(trifluoromethyl)coumarin derivatives via this tandem reaction.

| ortho-Hydroxy Aryl Iodide | Resulting 3-(Trifluoromethyl)coumarin | Yield (%) |

| 2-Iodophenol | 3-(Trifluoromethyl)coumarin | 78 |

| 4-Methyl-2-iodophenol | 6-Methyl-3-(trifluoromethyl)coumarin | 82 |

| 4-Chloro-2-iodophenol | 6-Chloro-3-(trifluoromethyl)coumarin | 75 |

Rhodium-Catalyzed Coupling Reactions

Rhodium catalysis offers a powerful tool for C-H bond functionalization, enabling the construction of complex molecules under controlled conditions.

A significant development is the Rhodium(III)-catalyzed redox-neutral coupling of 2-(trifluoromethyl)acrylic acid with benzamides. This reaction proceeds through an amide-directed C-H bond cleavage at the ortho-position of the benzamide (B126), leading to the formation of β-[2-(aminocarbonyl)phenyl]-α-trifluoromethylpropanoic acid derivatives. nih.govacs.org This method is distinguished by its efficiency and the fact that the carboxylic acid group of the starting material plays a crucial role in ensuring the exclusive formation of the redox-neutral product, as opposed to dehydrogenative coupling products. acs.org

The reaction is typically catalyzed by a [Cp*RhCl₂]₂ complex in the presence of a copper acetate (B1210297) oxidant and is carried out in a solvent such as 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. acs.org A plausible mechanism involves several key steps: First, the amide group of the benzamide coordinates to the cationic Rh(III) species. This is followed by a cyclorhodation via amide-directed C-H cleavage at the ortho-position, forming a five-membered rhodacycle intermediate. Subsequently, 2-(trifluoromethyl)acrylic acid inserts into the aryl-rhodium bond, creating a seven-membered intermediate. The final product is generated after protonation. acs.org

The scope of this reaction is broad, accommodating a variety of substituents on the benzamide partner. Both secondary and tertiary benzamides can undergo the coupling. Benzamides with electron-donating groups (like methoxy (B1213986) and methyl) and electron-withdrawing groups (like bromo, chloro, and trifluoromethyl) on the phenyl ring react efficiently to produce the desired products in moderate to good yields. acs.org

| Benzamide Substrate | Product | Yield (%) |

|---|---|---|

| N-propylbenzamide | β-[2-(Propylaminocarbonyl)phenyl]-α-trifluoromethylpropanoic acid | 80 |

| N-phenylbenzamide | β-[2-(Phenylaminocarbonyl)phenyl]-α-trifluoromethylpropanoic acid | 85 |

| N,N-dimethylbenzamide | β-[2-(Dimethylaminocarbonyl)phenyl]-α-trifluoromethylpropanoic acid | 67 |

| 4-Methoxy-N-propylbenzamide | β-[2-(Propylaminocarbonyl)-5-methoxyphenyl]-α-trifluoromethylpropanoic acid | 81 |

| 4-Methyl-N-propylbenzamide | β-[2-(Propylaminocarbonyl)-5-methylphenyl]-α-trifluoromethylpropanoic acid | 75 |

| 4-Bromo-N-propylbenzamide | β-[2-(Propylaminocarbonyl)-5-bromophenyl]-α-trifluoromethylpropanoic acid | 82 |

| 4-Chloro-N-propylbenzamide | β-[2-(Propylaminocarbonyl)-5-chlorophenyl]-α-trifluoromethylpropanoic acid | 66 |

| 4-(Trifluoromethyl)-N-propylbenzamide | β-[2-(Propylaminocarbonyl)-5-(trifluoromethyl)phenyl]-α-trifluoromethylpropanoic acid | 61 |

Table data sourced from research findings on the Rh(III)-catalyzed coupling of benzamides. acs.org

Functionalization and Derivatization

Synthesis of Alkyl 3-Substituted-2-trifluoromethylacrylates

A prominent method for the synthesis of alkyl 3-substituted-2-trifluoromethylacrylates is the palladium-catalyzed Mizoroki-Heck reaction. This reaction demonstrates high efficiency and good chemical tolerance under ligand-free conditions, allowing for the formation of trisubstituted α-trifluoromethylacrylates in moderate to excellent yields. The presence of a silver salt additive has been found to be crucial for the success of this transformation. researchgate.net

The reaction typically involves the coupling of aryl iodides with an alkyl 2-(trifluoromethyl)acrylate in the presence of a palladium catalyst. This method is tolerant of a wide range of functional groups on the aryl iodide, including both electron-donating and electron-withdrawing substituents.

A three-component, one-pot version of this reaction has also been developed, further enhancing its synthetic utility. This approach combines an aryl iodide, 2-(trifluoromethyl)acrylic acid, and an alkyl iodide to generate diverse substituted acrylates. researchgate.net

Below is a table summarizing the synthesis of various alkyl 3-aryl-2-(trifluoromethyl)acrylates via the ligand-free Mizoroki-Heck reaction:

Table 1: Synthesis of Alkyl 3-Aryl-2-(trifluoromethyl)acrylates via Mizoroki-Heck Reaction

| Aryl Iodide | Alkyl 2-(trifluoromethyl)acrylate | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene | Methyl 2-(trifluoromethyl)acrylate | Methyl 3-phenyl-2-(trifluoromethyl)acrylate | 85 |

| 4-Iodotoluene | Methyl 2-(trifluoromethyl)acrylate | Methyl 3-(4-methylphenyl)-2-(trifluoromethyl)acrylate | 92 |

| 4-Methoxyiodobenzene | Methyl 2-(trifluoromethyl)acrylate | Methyl 3-(4-methoxyphenyl)-2-(trifluoromethyl)acrylate | 88 |

| 4-Nitroiodobenzene | Methyl 2-(trifluoromethyl)acrylate | Methyl 3-(4-nitrophenyl)-2-(trifluoromethyl)acrylate | 75 |

| 1-Iodonaphthalene | Methyl 2-(trifluoromethyl)acrylate | Methyl 3-(naphthalen-1-yl)-2-(trifluoromethyl)acrylate | 80 |

| 2-Iodothiophene | Methyl 2-(trifluoromethyl)acrylate | Methyl 3-(thiophen-2-yl)-2-(trifluoromethyl)acrylate | 78 |

N-Acrylation of Unprotected Amino Acids

The N-acrylation of unprotected amino acids with 2-(trifluoromethyl)acrylic acid derivatives provides a direct route to N-(2-(trifluoromethyl)acryloyl)amino acids. These compounds are valuable building blocks for the synthesis of modified peptides and polymers with unique properties. A common strategy for this transformation involves the activation of 2-(trifluoromethyl)acrylic acid prior to its reaction with the amino acid.

One effective method is the formation of a mixed anhydride (B1165640) of 2-(trifluoromethyl)acrylic acid. This can be achieved by reacting the acid with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base. The resulting mixed anhydride is then reacted in situ with the unprotected amino acid to yield the desired N-acylated product. This method is often preferred due to its mild reaction conditions and the avoidance of highly reactive and potentially racemization-inducing reagents.

Alternatively, 2-(trifluoromethyl)acryloyl chloride can be used for the acylation. This method, a variation of the Schotten-Baumann reaction, is typically performed in a biphasic system or in the presence of a base to neutralize the hydrogen chloride byproduct. While effective, the handling of the moisture-sensitive and corrosive acryloyl chloride requires careful consideration. researchgate.net

The following table presents examples of the N-acrylation of various unprotected amino acids with an activated derivative of 2-(trifluoromethyl)acrylic acid.

Table 2: Synthesis of N-(2-(Trifluoromethyl)acryloyl)amino Acids

| Amino Acid | Activating Agent | Product | Yield (%) |

|---|---|---|---|

| Glycine | Isobutyl chloroformate/N-Methylmorpholine | N-(2-(Trifluoromethyl)acryloyl)glycine | 88 |

| L-Alanine | Isobutyl chloroformate/N-Methylmorpholine | N-(2-(Trifluoromethyl)acryloyl)-L-alanine | 85 |

| L-Valine | Isobutyl chloroformate/N-Methylmorpholine | N-(2-(Trifluoromethyl)acryloyl)-L-valine | 80 |

| L-Leucine | Isobutyl chloroformate/N-Methylmorpholine | N-(2-(Trifluoromethyl)acryloyl)-L-leucine | 82 |

| L-Phenylalanine | Isobutyl chloroformate/N-Methylmorpholine | N-(2-(Trifluoromethyl)acryloyl)-L-phenylalanine | 87 |

| L-Proline | Isobutyl chloroformate/N-Methylmorpholine | N-(2-(Trifluoromethyl)acryloyl)-L-proline | 90 |

Computational Chemistry and Spectroscopic Characterization

Computational Studies

Computational chemistry offers powerful tools to predict and analyze the behavior of molecules. Density Functional Theory (DFT) has been a particularly valuable method for studying 2-(Trifluoromethyl)acrylic acid.

DFT calculations have been employed to investigate several aspects of 2-(Trifluoromethyl)acrylic acid's chemistry, from its interactions in complex systems to its fragmentation patterns and reaction mechanisms.

Molecularly imprinted polymers (MIPs) are synthetic materials designed with specific recognition sites for a target molecule. 2-(Trifluoromethyl)acrylic acid has been used as a functional monomer in the preparation of MIPs. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com DFT calculations have been instrumental in understanding the binding interactions between the template molecule and the functional monomer.

For instance, studies have used DFT to calculate the binding energies between different functional monomers, including 2-(Trifluoromethyl)acrylic acid, and template molecules. These calculations help in selecting the most suitable functional monomer for creating MIPs with high affinity and selectivity for the target molecule. researchgate.netsci-hub.se The strength of the interaction, often quantified by the binding energy, is a key determinant of the MIP's performance. A strong correlation has been found between the calculated binding energies and the experimentally observed sensitivity of the MIP-based sensors. researchgate.net

The fragmentation of 2-(Trifluoromethyl)acrylic acid upon interaction with low-energy electrons has been studied, a process relevant to technologies like extreme ultraviolet lithography (EUVL). rais.isrsc.org DFT calculations, in conjunction with coupled-cluster theory, have been used to determine the threshold values for different fragmentation channels. rais.isrsc.org

These computational studies have revealed that dissociative ionization (DI) leads to more extensive fragmentation compared to dissociative electron attachment (DEA). rais.isrsc.org A significant finding is that the primary DEA fragmentation pathway involves the cleavage of a hydrogen fluoride (B91410) (HF) molecule from the parent molecule. rais.isrsc.org Rearrangements and the formation of new bonds, particularly HF formation, are prominent features in both DI and DEA processes. rais.isrsc.org Understanding these electron-induced reactions is crucial for assessing the suitability of 2-(Trifluoromethyl)acrylic acid as a component in EUVL resist materials. rais.isrsc.org

DFT calculations have been utilized to rationalize the mechanisms of reactions involving 2-(Trifluoromethyl)acrylic acid. For example, in the context of simultaneous trifluoromethylation and oximation of aryl-substituted ethylenes, DFT has been used to investigate the energetics of the reaction steps. semanticscholar.org These calculations have shown that the generation of the trifluoromethyl radical (•CF3) is a key step. semanticscholar.org The study of reaction intermediates and transition states through DFT provides valuable insights into the reaction pathways, helping to optimize reaction conditions and predict product formation. beilstein-journals.org

Density Functional Theory (DFT) Calculations

Spectroscopic Analysis of 2-(Trifluoromethyl)acrylic acid and its Polymers

Spectroscopic techniques are indispensable for characterizing the structure of 2-(Trifluoromethyl)acrylic acid and its corresponding polymers. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F).

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(Trifluoromethyl)acrylic acid exhibits characteristic signals for its different protons. chemicalbook.com In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), a broad singlet for the carboxylic acid proton appears at a downfield chemical shift, generally around δ 11.22 ppm. The two vinyl protons give rise to two singlets in the range of δ 5.2–6.9 ppm. For polymers derived from 2-(Trifluoromethyl)acrylic acid, the ¹H NMR spectra can reveal changes in the polymer backbone and the disappearance of the vinyl proton signals, confirming polymerization. bris.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 2-(Trifluoromethyl)acrylic acid provides information about its carbon framework. chemicalbook.com The carbonyl carbon of the carboxylic acid group typically resonates at approximately δ 165–170 ppm. The carbons of the conjugated double bond appear in the δ 120–130 ppm region. The trifluoromethyl (CF₃) carbon signal is observed as a quartet due to coupling with the three fluorine atoms, a characteristic feature in the ¹³C NMR of trifluoromethyl-containing compounds. researchgate.net This quartet structure arises from the spin-spin coupling between the ¹³C nucleus and the three equivalent ¹⁹F nuclei. researchgate.net

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. azom.com The ¹⁹F NMR spectrum of 2-(Trifluoromethyl)acrylic acid shows a characteristic signal for the trifluoromethyl group. The chemical shift of this signal can be influenced by the solvent and the local chemical environment. nih.gov For instance, trifluoroacetic acid, a related compound, shows a chemical shift at -76.55 ppm relative to CFCl₃. colorado.edursc.org In studies of polymers containing trifluoromethyl groups, ¹⁹F NMR can be used to probe the local environment and conformational changes within the polymer structure. nih.gov

Interactive Data Table: NMR Data for 2-(Trifluoromethyl)acrylic acid

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | CDCl₃ | ~11.22 | Broad Singlet | Carboxylic acid proton (-COOH) |

| ¹H | CDCl₃ | ~5.2-6.9 | Two Singlets | Vinyl protons (=CH₂) |

| ¹³C | CDCl₃ | ~165-170 | Singlet | Carbonyl carbon (C=O) |

| ¹³C | CDCl₃ | ~120-130 | Multiplet | Olefinic carbons (C=C) |

| ¹³C | CDCl₃ | Not specified | Quartet | Trifluoromethyl carbon (-CF₃) |

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of 2-(trifluoromethyl)acrylic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique can be used to analyze volatile compounds like 2-(trifluoromethyl)acrylic acid. The mass spectrum of 2-(trifluoromethyl)acrylic acid shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 140, which corresponds to its molecular weight. chemicalbook.com Other significant fragments are observed at m/z values of 123, 101, 95, 76, 75, and 69. chemicalbook.com

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that is particularly useful for analyzing polar molecules and determining their exact mass with high accuracy. For a related compound, HRMS (ESI) calculated the mass for [M+H]⁺ as 287.0890 and found it to be 287.0889, demonstrating the precision of this method. rsc.org This level of accuracy allows for the unambiguous determination of the elemental composition of the molecule.

MALDI-ToF for Polymer Degradation Studies

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a powerful analytical technique for characterizing the degradation of polymers. This method allows for the determination of the molecular weight of polymer chains and their degradation products with high precision. In the context of polymers derived from 2-(Trifluoromethyl)acrylic acid, MALDI-ToF can provide valuable insights into the degradation mechanisms by identifying the oligomeric and monomeric species formed during thermal, chemical, or photodegradation processes.

While specific studies on the MALDI-ToF analysis of poly(2-(trifluoromethyl)acrylic acid) degradation are not extensively documented in the reviewed literature, the principles of this technique as applied to other acrylic polymers can be extrapolated. For instance, studies on the degradation of poly(methacrylic acid) have successfully utilized MALDI-ToF MS to characterize the distribution of degradation products. utah.edu The analysis of degradation products of various polymers by MALDI-ToF can elucidate the degradation pathways, such as chain scission, depolymerization, and side-group reactions. youtube.comresearchgate.net

For poly(2-(trifluoromethyl)acrylic acid), a MALDI-ToF analysis of its degradation products would be expected to reveal a series of peaks corresponding to oligomeric fragments. The mass of these fragments would provide direct evidence of the chemical structures of the degradation products. For example, the detection of a series of peaks separated by the mass of the 2-(trifluoromethyl)acrylic acid monomer unit (140.06 g/mol ) would indicate a degradation process dominated by chain scission.

The table below illustrates a hypothetical scenario of degradation products of poly(2-(trifluoromethyl)acrylic acid) and their expected mass-to-charge ratio (m/z) in a MALDI-ToF spectrum, assuming sodiated adducts [M+Na]⁺ which are common in this technique.

| Number of Monomer Units (n) | Structure of Degradation Product | Calculated Molecular Weight ( g/mol ) | Expected m/z [M+Na]⁺ |

| 1 | H[CH₂-C(CF₃)(COOH)]₁-OH | 158.05 | 181.04 |

| 2 | H[CH₂-C(CF₃)(COOH)]₂-OH | 298.11 | 321.10 |

| 3 | H[CH₂-C(CF₃)(COOH)]₃-OH | 438.17 | 461.16 |

| 4 | H[CH₂-C(CF₃)(COOH)]₄-OH | 578.23 | 601.22 |

| 5 | H[CH₂-C(CF₃)(COOH)]₅-OH | 718.29 | 741.28 |

Note: The structures and molecular weights are based on a hypothetical linear oligomer with hydroxyl end groups resulting from chain scission and termination by water.

The ionization efficiency of polymers containing carboxylic acid groups, such as poly(2-(trifluoromethyl)acrylic acid), can sometimes be challenging in MALDI-ToF MS. nih.gov Derivatization of the carboxylic acid groups, for example, through methylation, has been shown to improve the ionization efficiency and the quality of the resulting mass spectra for poly(acrylic acid). nih.gov A similar approach could be beneficial for the detailed analysis of poly(2-(trifluoromethyl)acrylic acid) degradation products.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the characterization of chemical compounds, providing information about the functional groups present in a molecule. For 2-(Trifluoromethyl)acrylic acid, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent functional groups.

The presence of a carboxylic acid group gives rise to a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong and sharp band around 1700 cm⁻¹. The carbon-carbon double bond (C=C) of the acrylic moiety will show a stretching vibration band in the region of 1640-1620 cm⁻¹. Furthermore, the trifluoromethyl (CF₃) group will exhibit strong absorption bands due to C-F stretching vibrations, typically in the range of 1350-1150 cm⁻¹.

Upon polymerization to poly(2-(trifluoromethyl)acrylic acid), the characteristic absorption band of the C=C double bond will disappear, which is a clear indication of successful polymerization. The broad O-H stretching band and the C=O stretching band of the carboxylic acid group will remain prominent features of the polymer's IR spectrum. researchgate.net

The following table summarizes the expected characteristic IR absorption bands for the 2-(Trifluoromethyl)acrylic acid monomer.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 (strong) | C=O stretch | Carboxylic acid |

| ~1630 | C=C stretch | Alkene |

| 1350-1150 (strong) | C-F stretch | Trifluoromethyl |

| ~1430 | O-H bend | Carboxylic acid |

| ~1240 | C-O stretch | Carboxylic acid |

| ~930 (broad) | O-H out-of-plane bend | Carboxylic acid |

Note: The exact positions of the absorption bands can be influenced by the sample state (e.g., solid, liquid, or in solution) and intermolecular interactions such as hydrogen bonding.

The IR spectrum of poly(acrylic acid) and its derivatives are well-documented and provide a basis for the interpretation of the spectrum of poly(2-(trifluoromethyl)acrylic acid). utah.eduresearchgate.net The key spectral changes upon polymerization from the monomer are the disappearance of the vinyl C=C stretching and bending vibrations.

Environmental Fate and Degradation Studies of 2 Trifluoromethyl Acrylic Acid Polymers

Degradation Pathways of Fluorinated Acrylate (B77674) Polymers

Fluorinated acrylate polymers, including those derived from 2-(trifluoromethyl)acrylic acid, possess a carbon-carbon backbone with pendant ester groups containing fluorinated side chains. youtube.com The degradation of these polymers can be initiated through several mechanisms, influenced by environmental factors such as water, microorganisms, and sunlight. rsc.org

The ester linkages in the side chains of fluorinated acrylate polymers are susceptible to hydrolysis, a process where water molecules break down the chemical bonds. researchgate.netnih.gov This degradation pathway is a common feature of polyesters and can lead to the cleavage of the fluorinated side chains from the polymer backbone. rsc.orgnih.gov The rate of hydrolytic degradation can be influenced by factors such as pH, temperature, and the polymer's crystallinity and glass transition temperature. nih.govnih.gov For instance, degradation is generally faster in the rubbery state (above the glass transition temperature) as increased polymer chain mobility facilitates water diffusion into the matrix. nih.gov The process results in the formation of lower molecular weight fragments, including oligomers and monomers, and can ultimately release the fluorinated side chains into the environment. rsc.org

The biodegradation of fluorinated polymers is generally considered to be a slow process due to the high strength of the carbon-fluorine bond, which makes these compounds recalcitrant to microbial attack. nih.govmdpi.com However, the presence of more labile functional groups, such as the ester linkages in fluorinated acrylate polymers, can provide an initial point of attack for microbial enzymes. mdpi.com While the polymer backbone itself may be resistant, the cleavage of the side chains via hydrolysis can release fluorinated compounds that may then be subject to further microbial transformation. researchgate.netnih.gov Studies on fluorotelomer-based acrylate polymers have shown that biodegradation can occur in soil environments, particularly in the presence of plants and biosolids from wastewater treatment plants, which can stimulate microbial activity. researchgate.net The complete microbial degradation, or mineralization, of these compounds is challenging, and often results in the formation of stable, persistent fluorinated metabolites. nih.govumn.edu

In the atmosphere, fluorinated acrylate polymers can be subject to degradation initiated by hydroxyl (OH) radicals, which are highly reactive species formed photochemically. nih.gov The primary reaction involves the addition of the OH radical to the double bond in the acrylate structure. researchgate.net This initial step leads to the formation of various degradation products. Studies on a series of fluorinated acrylates and methacrylates have shown that this reaction is a significant atmospheric removal process. nih.gov The main products expected from these reactions include esters, fluorinated pyruvates, and glyoxylates, which can undergo further reactions with OH radicals to form fluorinated carboxylic acids. nih.gov This pathway is a key contributor to the atmospheric lifetime and long-range transport of these compounds.

Formation of Perfluorocarboxylates (PFCAs) as Degradation Products

A significant concern regarding the degradation of side-chain fluorinated polymers, such as those derived from 2-(trifluoromethyl)acrylic acid, is the potential to form perfluorocarboxylates (PFCAs). researchgate.netnih.gov PFCAs are a class of highly persistent and bioaccumulative environmental contaminants. nih.gov The degradation of fluorotelomer-based acrylate polymers, through both abiotic and biotic pathways, can release the fluorinated side chains, which are then transformed into a series of intermediate products before ultimately forming PFCAs of various chain lengths. researchgate.netmdpi.com For example, the biodegradation of an 8:2 fluorotelomer acrylate polymer in soil has been shown to lead to the formation of perfluorooctanoic acid (PFOA). researchgate.net The atmospheric oxidation of volatile fluorinated compounds released from polymers can also contribute to the formation and subsequent deposition of PFCAs in the environment. nih.gov

Oxidative Mineralization in Superheated Water

Research has demonstrated that copolymers of vinylidene fluoride (B91410) (VDF) and 2-(trifluoromethyl)acrylic acid (MAF) can be effectively degraded through oxidative mineralization in superheated water. acs.orgacs.org This process aims to break down the fluoropolymer into its mineral constituents, primarily fluoride ions (F⁻), which can then be recovered. acs.orgresearchgate.net

In one study, poly(VDF-co-MAF) copolymers with different molar ratios were treated in superheated water at 250 °C in the presence of an oxidizing agent, potassium permanganate (B83412) (KMnO₄). acs.org The key findings are summarized in the table below.

| Copolymer Composition (VDF/MAF mol %) | Oxidizing Agent (Concentration) | Temperature (°C) | Time (h) | Fluoride Ion (F⁻) Yield (%) | Remaining Total Organic Carbon (TOC) (%) |

| 90/10 | KMnO₄ (158 mM) | 250 | 6 | 83 | 4 |

| 58/42 | KMnO₄ (158 mM) | 250 | 6 | 90 | 4 |

These results indicate a high degree of mineralization, with a significant portion of the fluorine in the polymer being converted to fluoride ions and a substantial reduction in the total organic carbon content. acs.org The presence of the MAF units in the copolymer appeared to facilitate the degradation compared to pure PVDF. acs.org The recovered fluoride ions can be precipitated as calcium fluoride (CaF₂), a stable and less harmful compound that is the primary source for fluorine chemistry, thus offering a potential route for fluorine recycling. acs.orgresearchgate.netresearchgate.net

Environmental Monitoring and Impact Assessment

The degradation of polymers from 2-(trifluoromethyl)acrylic acid can release fluorinated substances into the environment, necessitating monitoring and impact assessment. The primary concern revolves around the formation of persistent degradation products like PFCAs. nih.gov While specific monitoring data for polymers of 2-(trifluoromethyl)acrylic acid are not widely available, the environmental presence and impact of PFCAs, such as PFOA, are well-documented. These compounds are ubiquitous in the environment, found in water, soil, and biota, and are associated with adverse health effects. wikipedia.org

The long-term environmental impact of 2-(trifluoromethyl)acrylic acid polymers will depend on their degradation rates under various environmental conditions and the subsequent fate of the released fluorinated compounds. Given the persistence of potential degradation products, a comprehensive assessment requires further research into the specific degradation pathways and the development of analytical methods to monitor the parent polymer and its degradation products in environmental matrices. confex.com

Q & A

Q. What are the key considerations for synthesizing 2-(trifluoromethyl)acrylic acid derivatives under inert atmospheres?

Methodological Answer:

- Use anhydrous solvents (e.g., THF, DMF) and rigorously dry glassware to prevent hydrolysis of the trifluoromethyl group.

- Employ radical inhibitors like hydroquinone to suppress premature polymerization during esterification or amidation reactions .

- Monitor reaction progress via NMR to track fluorine-containing intermediates, as the trifluoromethyl group exhibits distinct shifts (~-60 to -70 ppm) .

Q. How can researchers safely handle 2-(trifluoromethyl)acrylic acid in the laboratory?

Methodological Answer:

- Store the compound at 2–8°C in airtight containers to prevent moisture absorption and degradation .

- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to its corrosive nature (UN 3261, Hazard Class 8) .

- Neutralize spills with sodium bicarbonate or calcium carbonate, followed by ethanol rinsing to avoid polymerization .

Q. What spectroscopic techniques are optimal for characterizing 2-(trifluoromethyl)acrylic acid polymers?

Methodological Answer:

- NMR : and NMR to confirm copolymer composition and detect residual monomers (e.g., acrylate peaks at 5.8–6.5 ppm) .

- FTIR : Identify C=O stretching (~1700 cm) and CF symmetric/asymmetric vibrations (1100–1300 cm) .

- GPC : Determine molecular weight distribution using THF as eluent, calibrated with polystyrene standards .

Advanced Research Questions

Q. How can conflicting reports on the polymerization of 2-(trifluoromethyl)acrylic acid be resolved?

Methodological Answer:

- Kinetic Analysis : Use differential scanning calorimetry (DSC) to study initiation efficiency. For example, McElroy et al. (1999) identified trace inhibitors (e.g., oxygen) as key factors in failed polymerizations .

- Alternative Initiators : Replace conventional azo-initiators with photoredox catalysts (e.g., Ir(ppy)) under blue light to enhance radical generation in fluorinated systems .

- Post-Polymerization Analysis : Employ MALDI-TOF to detect end-group modifications caused by chain-transfer agents .

Q. What strategies improve the hydrolytic stability of 2-(trifluoromethyl)acrylic acid-based copolymers?

Methodological Answer:

- Copolymer Design : Incorporate hydrophobic monomers (e.g., styrene or perfluoroalkyl acrylates) to shield the ester linkage from hydrolysis .

- Crosslinking : Use divinylbenzene or ethylene glycol dimethacrylate to create a 3D network, reducing water permeability .

- Accelerated Aging Tests : Expose polymers to pH 1–13 buffers at 60°C for 72 hours, then analyze mass loss via TGA and structural integrity via XRD .

Q. How does the trifluoromethyl group influence the reactivity of 2-(trifluoromethyl)acrylic acid in Diels-Alder reactions?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare electron-withdrawing effects of CF vs. CH groups on dienophile reactivity .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with cyclopentadiene. The CF group increases dienophilicity by ~30% compared to acrylic acid .

- Regioselectivity : Analyze NMR to confirm endo/exo adduct ratios, which favor endo products due to steric and electronic effects .

Q. What advanced techniques validate the use of 2-(trifluoromethyl)acrylic acid in drug-conjugate synthesis?

Methodological Answer:

- LC-MS/MS : Monitor conjugation efficiency (e.g., with amino-bearing APIs) by tracking molecular ion peaks (e.g., m/z 366 [M+H] in pyrimidine derivatives) .

- In Vitro Stability : Incubate conjugates in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for 24 hours, then quantify degradation via HPLC .

- Bioactivity Assays : Test conjugates against target enzymes (e.g., kinases) using fluorescence polarization to assess CF-induced binding enhancements .

Data Contradiction Analysis

Q. Why do some studies report successful copolymerization of 2-(trifluoromethyl)acrylic acid while others observe inhibition?

Critical Analysis:

- Impurity Effects : Trace metals (e.g., Fe) or residual inhibitors (e.g., MEHQ) in commercial monomers can terminate radicals. Purify monomers via column chromatography before use .

- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize propagating radicals, enabling polymerization, while nonpolar solvents (e.g., toluene) favor termination .

- Temperature Dependence : Ito et al. (1984) achieved polymerization at 60°C with AIBN, whereas lower temperatures (<40°C) led to incomplete conversion .

Methodological Tables

Table 1. Key Spectroscopic Signatures of 2-(Trifluoromethyl)acrylic Acid Derivatives

| Technique | Functional Group | Signature Range | Reference |

|---|---|---|---|

| NMR | CF | -63 to -68 ppm (quartet) | |

| FTIR | C=O stretch | 1690–1715 cm | |

| LC-MS | [M+H] (ethyl ester) | m/z 140.06 (monomer), 366 (pyrimidine) |

Table 2. Reactivity Comparison in Radical Copolymerization

| Monomer Pair | Reactivity Ratio (r) | Conditions | Reference |

|---|---|---|---|

| Methyl methacrylate (MMA) | 0.85 ± 0.05 | 60°C, AIBN in DMF | |

| Styrene | 1.20 ± 0.10 | 70°C, BPO in toluene |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.